(2-Fluoro-6-methylpyridin-4-YL)methylamine
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Overview
Description
(2-fluoro-6-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-6-methylpyridin-4-yl)methanamine typically involves the reaction of 2-fluoro-6-methylpyridine with a suitable amine source. One common method is the reductive amination of 2-fluoro-6-methylpyridine using formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2-fluoro-6-methylpyridin-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-6-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(2-fluoro-6-methylpyridin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a precursor in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (2-fluoro-6-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-methylpyridin-4-amine
- 2-fluoro-4-methylpyridine
- 6-fluoro-2-picoline
Uniqueness
(2-fluoro-6-methylpyridin-4-yl)methanamine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(2-fluoro-6-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
BHXRLMFGTFPHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)F)CN |
Origin of Product |
United States |
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